2,5-Dimethyl-1-benzothiophene
Overview
Description
2,5-Dimethyl-1-benzothiophene is a derivative of benzothiophene . Benzothiophene is an aromatic organic compound with a molecular formula of C8H6S and an odor similar to naphthalene . 2,5-Dimethyl-1-benzothiophene has a molecular formula of C10H10S .
Synthesis Analysis
Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide .Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-1-benzothiophene is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Benzothiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
2,5-Dimethyl-1-benzothiophene has a molecular weight of 162.251 .Scientific Research Applications
Synthesis and Catalysis
2,5-Dimethyl-1-benzothiophene and its derivatives are essential intermediates in various synthesis processes. For instance, they are key in the synthesis of selective estrogen receptor modulators like Raloxifene and its analogs. Different methods for the preparation of 2-amino-1-benzothiophenes, including a five-step synthesis from thiosalicylic acid, have been explored due to their significance in pharmaceutical chemistry (Petrov, Popova, & Androsov, 2015).
Photocatalysis and Energy Applications
In the field of energy and materials science, 2,5-Dimethyl-1-benzothiophene derivatives have applications in photocatalysis. For example, they can be used in the ultra-deep removal of thiophene compounds in diesel oil, assisted by ultraviolet irradiation. This application is critical for environmental remediation and energy processing (Wang, Cai, Li, & Mominou, 2013).
Organic Electronics
In organic electronics, derivatives of 2,5-Dimethyl-1-benzothiophene are used for developing photochromic systems. These systems can change their color upon exposure to light, making them useful in various applications, including displays and sensors (Uchida, Kido, Yamaguchi, & Irie, 1998).
Medicinal Chemistry
While the instruction is to exclude direct drug use and dosage information, it's worth noting that 2,5-Dimethyl-1-benzothiophene derivatives are investigated for their potential pharmacological activities. They have been used in the design of various therapeutic agents, reflecting their versatility in medicinal chemistry (Mabkhot, Aldawsari, Al-Showiman, Barakat, Soliman, Choudhary, Yousuf, Mubarak, & Hadda, 2015).
properties
IUPAC Name |
2,5-dimethyl-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10S/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPNWMZUNBSFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344284 | |
Record name | 2,5-Dimethyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-benzothiophene | |
CAS RN |
16587-48-7 | |
Record name | 2,5-Dimethyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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